molecular formula C34H61BrO2 B14114254 4-Bromo-1,2-bis(tetradecyloxy)benzene

4-Bromo-1,2-bis(tetradecyloxy)benzene

Cat. No.: B14114254
M. Wt: 581.7 g/mol
InChI Key: LKFUKKFFVNNPHG-UHFFFAOYSA-N
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Description

4-Bromo-1,2-bis(tetradecyloxy)benzene is an organic compound with the molecular formula C34H61BrO2. It is characterized by a benzene ring substituted with a bromine atom and two tetradecyloxy groups. This compound is typically a pale yellow to colorless solid and is used in various chemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-bis(tetradecyloxy)benzene typically involves the bromination of 1,2-bis(tetradecyloxy)benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-bis(tetradecyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce various oxidized products .

Scientific Research Applications

4-Bromo-1,2-bis(tetradecyloxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-bis(tetradecyloxy)benzene involves its interaction with various molecular targets. The bromine atom and tetradecyloxy groups play a crucial role in its reactivity and interactions. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents. The tetradecyloxy groups can influence the compound’s solubility and reactivity by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,2-bis(tetradecyloxy)benzene is unique due to its long tetradecyloxy chains, which impart distinct physical and chemical properties. These long chains can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and organic synthesis .

Properties

Molecular Formula

C34H61BrO2

Molecular Weight

581.7 g/mol

IUPAC Name

4-bromo-1,2-di(tetradecoxy)benzene

InChI

InChI=1S/C34H61BrO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-36-33-28-27-32(35)31-34(33)37-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28,31H,3-26,29-30H2,1-2H3

InChI Key

LKFUKKFFVNNPHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=C(C=C(C=C1)Br)OCCCCCCCCCCCCCC

Origin of Product

United States

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